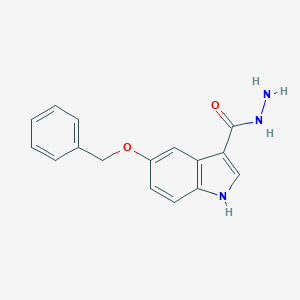

5-(benzyloxy)-1H-indole-3-carbohydrazide

説明

5-(Benzyloxy)-1H-indole-3-carbohydrazide is an indole derivative featuring a benzyloxy group (-OBn) at position 5 and a carbohydrazide (-CONHNH₂) moiety at position 3 of the indole scaffold . This compound is typically synthesized via condensation of indole-3-carboxylic acid derivatives with hydrazides under acidic reflux conditions . Its structural versatility makes it a key intermediate in medicinal chemistry, particularly for anticancer and antimicrobial agents .

特性

分子式 |

C16H15N3O2 |

|---|---|

分子量 |

281.31 g/mol |

IUPAC名 |

5-phenylmethoxy-1H-indole-3-carbohydrazide |

InChI |

InChI=1S/C16H15N3O2/c17-19-16(20)14-9-18-15-7-6-12(8-13(14)15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20) |

InChIキー |

VTEHHWYPWKSFND-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)NN |

正規SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)NN |

溶解性 |

7.9 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Indole Derivatives

Substituent Variations on the Indole Core

5-Methoxy-1H-indole-2-carbohydrazide

- Key Differences :

- Substituent Position: Carbohydrazide at position 2 (vs. position 3 in the target compound).

- Functional Group: Methoxy (-OMe) at position 5 (vs. benzyloxy).

- Position 2 carbohydrazide may lead to distinct hydrogen-bonding patterns in biological targets.

- Synthesis: Prepared from methyl 5-methoxyindole-2-carboxylate via hydrazinolysis .

- Pharmacology : Exhibits moderate antiproliferative activity in cancer cell lines, though less potent than benzyloxy analogs due to reduced lipophilicity .

1-Benzyl-1H-indole-3-carbaldehyde Thiosemicarbazones

- Key Differences :

- Substitution: Thiosemicarbazone (-NHNHC(S)NH₂) replaces carbohydrazide.

- N1-Benzylation (vs. free NH in the target compound).

- Impact: Thiosemicarbazones exhibit metal-chelating properties, enhancing antiproliferative activity via redox cycling or enzyme inhibition .

- Synthesis : Condensation of 1-benzyl-indole-3-carbaldehyde with thiosemicarbazide derivatives under reflux .

- Pharmacology : Demonstrated IC₅₀ values <10 μM against MCF-7 and HeLa cells, outperforming carbohydrazides in some cases .

Functional Group Modifications

5-Benzyloxy-1H-indole-2-carboxylic Acid

- Key Differences :

- Carboxylic acid (-COOH) at position 2 (vs. carbohydrazide at position 3).

- Impact: Increased acidity (pKa ~4-5) enables salt formation, improving aqueous solubility but reducing cell permeability .

- Synthesis : Alkaline hydrolysis of methyl 5-benzyloxyindole-2-carboxylate .

Triazolo-Linked Bis-Indolyl Conjugates

- Key Differences :

- Impact: Triazole enhances metabolic stability and π-π stacking interactions with biological targets . Dual inhibition of tankyrase and PI3K observed, with IC₅₀ values in the nanomolar range .

- Synthesis : Copper-catalyzed azide-alkyne cyclization (CuAAC) of indole-3-carbohydrazides .

Physicochemical and Structural Properties

<sup>*</sup>LogP values estimated using ChemDraw.

準備方法

Benzylation of 5-Hydroxyindole

The initial step involves protecting the 5-hydroxy group of indole via benzylation, a Williamson ether synthesis:

Procedure

-

Reactants : 5-Hydroxyindole (1.0 equiv), benzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).

-

Solvent : Anhydrous dimethylformamide (DMF).

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data

This method avoids side reactions such as over-alkylation by maintaining stoichiometric control.

Carboxylation at Position 3

Introducing the carboxylic acid group at position 3 employs directed ortho-metalation (DoM) followed by carboxylation:

Procedure

-

Protection : Protect the indole NH with triisopropylsilyl (TIPS) chloride in tetrahydrofuran (THF) at −78°C using n-butyllithium (1.5 equiv).

-

Metalation : Treat 5-(benzyloxy)-1-(triisopropylsilyl)-1H-indole with lithium diisopropylamide (LDA, 1.3 equiv) in THF at −78°C.

-

Carboxylation : Bubble CO₂ through the reaction mixture, warm to room temperature, and hydrolyze with HCl.

-

Deprotection : Remove the TIPS group using tetrabutylammonium fluoride (TBAF).

Key Data

Alternative methods, such as Vilsmeier-Haack formylation followed by oxidation, yield <50% due to competing side reactions.

Hydrazide Formation

The final step converts the carboxylic acid to carbohydrazide via activation and nucleophilic substitution:

Procedure

-

Activation : Reflux 5-(benzyloxy)-1H-indole-3-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) for 2 hours.

-

Hydrazination : Add hydrazine hydrate (3.0 equiv) in THF at 0°C, then stir at room temperature for 4 hours.

-

Workup : Filter the precipitate and recrystallize from ethanol.

Key Data

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (NMR) | >95% |

Coupling agents like EDCl/HOBt offer comparable yields but require longer reaction times (12–16 hours).

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

LDA vs. NaH : LDA provides superior regioselectivity for metalation at position 3.

-

Excess Hydrazine : >3.0 equiv minimizes dimerization side products.

Comparative Analysis of Methods

Approach 1 offers higher efficiency and scalability, critical for industrial applications.

Challenges and Side Reactions

-

NH Protection : Unprotected indole NH leads to undesired metalation at position 1 during carboxylation.

-

Acid Sensitivity : The benzyl ether group is stable under acidic conditions (e.g., SOCl₂) but cleaves under hydrogenolysis.

-

Hydrazine Handling : Excess hydrazine requires careful quenching to avoid explosive byproducts.

Q & A

Q. What are the common synthetic routes for 5-(benzyloxy)-1H-indole-3-carbohydrazide?

The synthesis typically involves sequential functionalization of the indole core. A general approach includes:

- Step 1 : Formation of the indole scaffold via Fischer indole synthesis or condensation of chlorophenylhydrazine with ethyl acetoacetate under reflux in glacial acetic acid .

- Step 2 : Introduction of the benzyloxy group at the 5-position using benzyl chloride or benzyl bromide in the presence of a base (e.g., NaH) .

- Step 3 : Conversion of the ester group to carbohydrazide via hydrazinolysis (refluxing with hydrazine hydrate in ethanol) .

Key parameters include temperature control (reflux at 80–100°C) and solvent selection (acetic acid for cyclization, ethanol for recrystallization) .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity .

- Spectroscopy : - and -NMR for functional group verification (e.g., benzyloxy protons at δ 4.8–5.2 ppm, carbohydrazide NH signals at δ 9–10 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELX or WinGX/ORTEP for unambiguous confirmation of molecular geometry and hydrogen bonding patterns .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood during synthesis due to potential irritants (e.g., hydrazine derivatives) .

- Storage : Keep in a cool, dry environment (<20°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

- Graph set analysis : Apply Etter’s methodology to categorize hydrogen bonds (e.g., for dimeric interactions) using crystallographic data .

- Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters . Example: The NH group of carbohydrazide may form intermolecular H-bonds with carbonyl oxygen, creating infinite chains ( motif) .

Q. How can contradictions in reaction yields between different synthetic methods be resolved?

- Parameter optimization : Compare solvent polarity (e.g., DMF vs. ethanol) and catalyst effects (e.g., acidic vs. basic conditions) on hydrazide formation .

- Kinetic studies : Use HPLC to track intermediate stability; poor yields may arise from side reactions (e.g., over-benzylation) requiring stoichiometric control .

- Computational modeling : Employ density functional theory (DFT) to predict energy barriers for key steps (e.g., ring closure) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Molecular orbital analysis : Use Gaussian or Molecular Operating Environment (MOE) to calculate HOMO-LUMO gaps, focusing on the indole π-system and hydrazide lone pairs .

- Molecular docking : Screen against biological targets (e.g., antimicrobial enzymes) to predict binding affinities based on electrostatic potential maps .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in bioactivity assays?

- Substituent variation : Modify the benzyloxy group (e.g., electron-withdrawing nitro or electron-donating methoxy groups) to assess antimicrobial potency .

- Bioisosteric replacement : Replace the carbohydrazide with a triazole or thiosemicarbazide moiety to evaluate metabolic stability .

- In vitro testing : Use MIC assays against Gram-positive/negative bacteria, correlating activity with logP and hydrogen bond donor/acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。